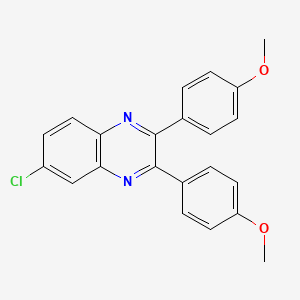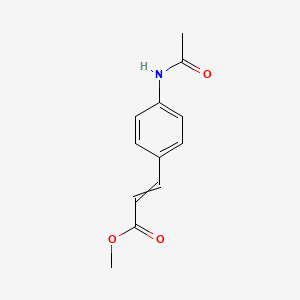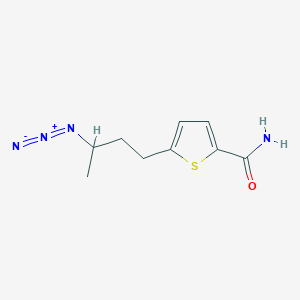
5-(3-Azidobutyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Azidobutyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The azido group in the compound introduces a high degree of reactivity, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a halogenated butyl group is reacted with sodium azide to form the azido group . The reaction conditions often require an inert atmosphere and moderate temperatures to ensure the stability of the azido group.
Industrial Production Methods
Industrial production of 5-(3-azidobutyl)thiophene-2-carboxamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(3-Azidobutyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azido group can be reduced to an amine group.
Substitution: The azido group can participate in click chemistry reactions to form triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Copper(I) catalysts are often used in click chemistry reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Triazoles.
Scientific Research Applications
5-(3-Azidobutyl)thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Utilized in bioconjugation techniques for labeling biomolecules.
Industry: Used in the development of advanced materials such as organic semiconductors.
Mechanism of Action
The mechanism of action of 5-(3-azidobutyl)thiophene-2-carboxamide involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group can form covalent bonds with other molecules, making it useful in bioconjugation and click chemistry. The thiophene ring can interact with biological targets through π-π stacking interactions and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Lacks the azido group, making it less reactive.
5-(3-Bromobutyl)thiophene-2-carboxamide: Contains a bromine atom instead of an azido group, leading to different reactivity.
5-(3-Aminobutyl)thiophene-2-carboxamide: Contains an amine group instead of an azido group, making it more suitable for different types of reactions.
Uniqueness
The presence of the azido group in 5-(3-azidobutyl)thiophene-2-carboxamide makes it highly reactive and versatile for various chemical reactions, particularly in click chemistry. This reactivity sets it apart from other similar compounds and makes it valuable in scientific research and industrial applications .
Properties
CAS No. |
88962-03-2 |
|---|---|
Molecular Formula |
C9H12N4OS |
Molecular Weight |
224.29 g/mol |
IUPAC Name |
5-(3-azidobutyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C9H12N4OS/c1-6(12-13-11)2-3-7-4-5-8(15-7)9(10)14/h4-6H,2-3H2,1H3,(H2,10,14) |
InChI Key |
PTXRGYYEEQSCCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=C(S1)C(=O)N)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


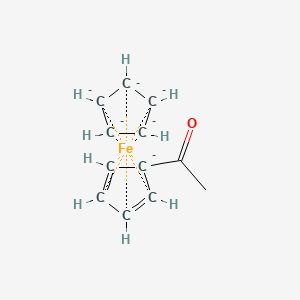
![(2-Fluorophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone](/img/structure/B14133353.png)
![(5E)-3-benzyl-5-{1-[(3,3-diphenylpropyl)amino]ethylidene}-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14133360.png)
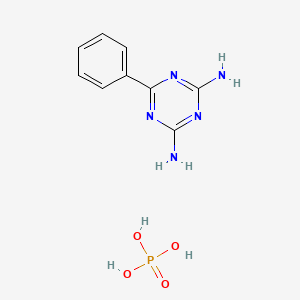

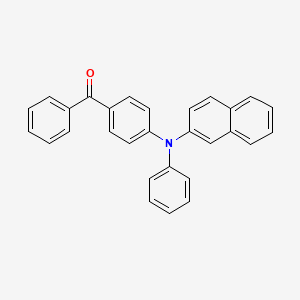

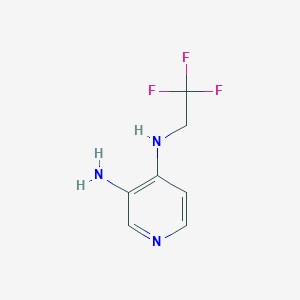
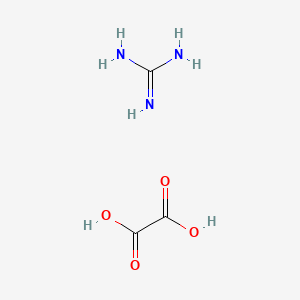
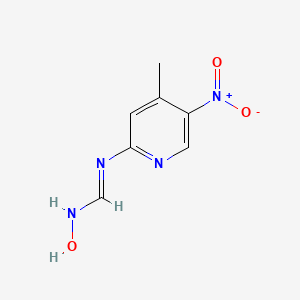
![3,5-dimethyl-N-{2-[2-(pyridin-4-yl)-1,3-thiazol-4-yl]ethyl}-1H-pyrazole-4-sulfonamide](/img/structure/B14133409.png)
![(4-Methylphenyl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B14133416.png)
